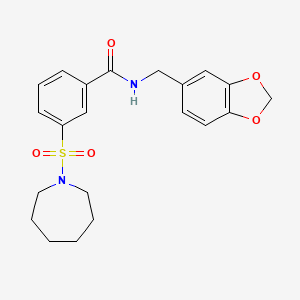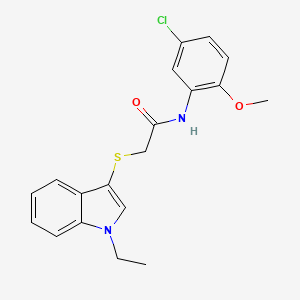
N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CMI-392 and is classified as a thioacetamide derivative.
Mechanism of Action
CMI-392 exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, CMI-392 reduces inflammation and tumor growth.
Biochemical and Physiological Effects:
CMI-392 has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have anti-microbial activity against various bacterial and fungal strains. CMI-392 has been shown to cross the blood-brain barrier and has potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
CMI-392 has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. CMI-392 has been extensively studied in animal models and has shown promising results. However, the limitations of CMI-392 include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of CMI-392. Further studies are needed to determine the optimal dosage and administration route for CMI-392. The potential use of CMI-392 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further explored. The development of more soluble derivatives of CMI-392 could also improve its therapeutic potential. Finally, the potential use of CMI-392 in combination with other anti-inflammatory and anti-tumor agents should be investigated.
Conclusion:
In conclusion, CMI-392 is a novel compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route for CMI-392 and to explore its potential use in the treatment of neurological disorders.
Synthesis Methods
CMI-392 can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-methoxyaniline with ethyl 3-bromo-2-methylpropionate to form 5-chloro-2-methoxy-N-(2-methyl-3-oxopropyl)aniline. The second step involves the reaction of 5-chloro-2-methoxy-N-(2-methyl-3-oxopropyl)aniline with 1-ethyl-3-(2-bromoethyl)indole-2-thione to form CMI-392.
Scientific Research Applications
CMI-392 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. CMI-392 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-22-11-18(14-6-4-5-7-16(14)22)25-12-19(23)21-15-10-13(20)8-9-17(15)24-2/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWMTCOSHDMJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2792540.png)
![2-(2-(4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2792541.png)
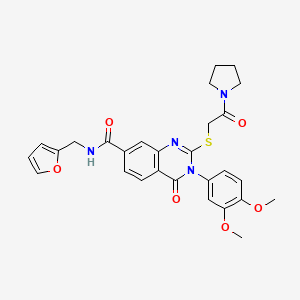
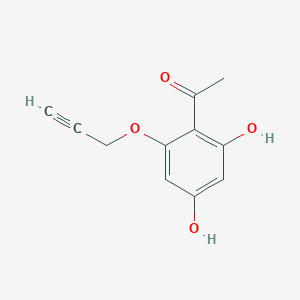
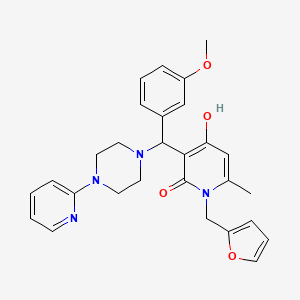
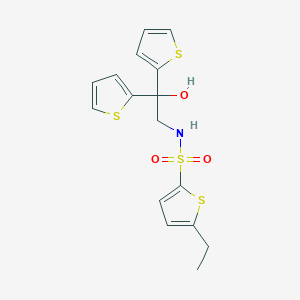
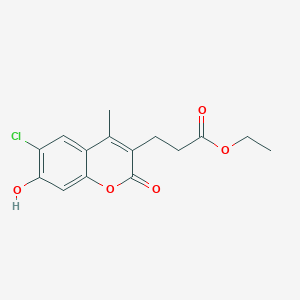
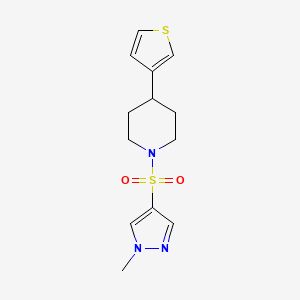
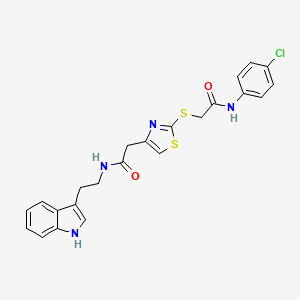

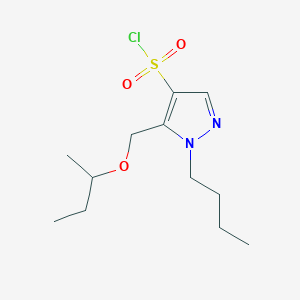
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide](/img/structure/B2792554.png)
![2-Isocyanatospiro[3.3]heptane](/img/structure/B2792558.png)
